molecular formula C6H9NO6 B10759811 (2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid

(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid

Cat. No.: B10759811
M. Wt: 191.14 g/mol
InChI Key: VYJCBTPDYBSANG-VKHMYHEASA-N
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Description

(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxymethoxy group, and a keto group on a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid typically involves the following steps:

    Starting Material: The synthesis often begins with a protected amino acid, such as N-Boc-L-aspartic acid.

    Carboxymethylation: The carboxyl group of the amino acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

    Oxidation: The ester is then oxidized using an oxidizing agent like potassium permanganate or sodium periodate to introduce the keto group.

    Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale esterification: Using continuous flow reactors to efficiently esterify the starting amino acid.

    Catalytic Oxidation: Employing heterogeneous catalysts to facilitate the oxidation step.

    Automated Deprotection: Utilizing automated systems for the deprotection process to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction of the keto group can yield hydroxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sodium periodate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Peptides: Used as a building block in the synthesis of peptides and proteins.

    Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biochemical pathways.

    Metabolic Studies: Used in metabolic studies to understand amino acid metabolism.

Medicine

    Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in targeting metabolic disorders.

    Diagnostic Agents: Explored as a component in diagnostic agents for imaging and disease detection.

Industry

    Biodegradable Polymers: Utilized in the production of biodegradable polymers.

    Agricultural Chemicals: Used in the synthesis of agrochemicals for crop protection.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-4-oxobutanoic acid: Lacks the carboxymethoxy group, making it less versatile in chemical reactions.

    (2S)-2-amino-4-(hydroxymethoxy)-4-oxobutanoic acid: Contains a hydroxymethoxy group instead of a carboxymethoxy group, leading to different reactivity and applications.

Uniqueness

(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid is unique due to its combination of functional groups, which allows for diverse chemical modifications and applications. Its carboxymethoxy group provides additional sites for chemical reactions, enhancing its utility in synthetic chemistry and industrial applications.

Properties

Molecular Formula

C6H9NO6

Molecular Weight

191.14 g/mol

IUPAC Name

(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid

InChI

InChI=1S/C6H9NO6/c7-3(6(11)12)1-5(10)13-2-4(8)9/h3H,1-2,7H2,(H,8,9)(H,11,12)/t3-/m0/s1

InChI Key

VYJCBTPDYBSANG-VKHMYHEASA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)OCC(=O)O

Canonical SMILES

C(C(C(=O)O)N)C(=O)OCC(=O)O

Origin of Product

United States

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